(2r)-3-Ethylpentan-2-amine
Description
(2R)-3-Ethylpentan-2-amine is a chiral secondary amine with a branched aliphatic structure. Its stereochemistry at the C2 position (R-configuration) and the ethyl substituent at C3 distinguish it from simpler amines.
Properties
Molecular Formula |
C7H17N |
|---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
(2R)-3-ethylpentan-2-amine |
InChI |
InChI=1S/C7H17N/c1-4-7(5-2)6(3)8/h6-7H,4-5,8H2,1-3H3/t6-/m1/s1 |
InChI Key |
AFEDQQKVLBHDNO-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC(CC)[C@@H](C)N |
Canonical SMILES |
CCC(CC)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Ethylpentan-2-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-ethylpentan-2-one using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethylpentan-2-one in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the efficient and scalable production of the compound, with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-Ethylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
(2R)-3-Ethylpentan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-3-Ethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
- (2R)-3,3-Dimethylpentan-2-amine (PubChem data): Shares the pentan-2-amine backbone but replaces the ethyl group with two methyl groups at C3, reducing steric bulk .
- 2-(4-Methoxyphenyl)-3-methylpentan-2-amine : Features an aromatic methoxyphenyl substituent, altering electronic properties and solubility compared to purely aliphatic derivatives .
- (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine: Contains an unsaturated hydrocarbon chain and aryl group, demonstrating how conjugation and substitution impact reactivity .
Physicochemical Properties
*Note: PubChem data for (2R)-3,3-dimethylpentan-2-amine is inaccessible due to JavaScript requirements on the platform .
Spectroscopic and Analytical Data
- HRMS (ESI) : For 2-(4-methoxyphenyl)-3-methylpentan-2-amine, observed m/z 191.1431 aligns with theoretical calculations (C₁₃H₁₉O fragment) .
- LCMS : A structurally distinct amine (EP 4374877 A2) shows m/z 501 [M+H]+, highlighting variability in mass spectral profiles for branched amines .
Research Findings and Implications
Steric and Electronic Effects: The ethyl group in this compound likely enhances lipophilicity compared to dimethyl analogues but may reduce solubility in polar solvents.
Chirality and Bioactivity :
- The R-configuration at C2 may confer distinct biological activity compared to racemic or S-enantiomers, though specific studies are lacking.
Synthetic Challenges :
- Branched amines require precise stoichiometry and catalysts (e.g., sec-butyllithium) to control stereochemistry and side reactions .
Notes
Data Limitations : Direct comparative studies on this compound are scarce; inferences rely on structural analogues.
Contradictions : Yields and stability data vary significantly between aliphatic and aryl-substituted amines, suggesting divergent synthetic optimizations .
Recommendations : Further research should prioritize chiral resolution techniques and comparative bioactivity assays for this compound class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
